![molecular formula C42H51P B14917546 [2-[2,6-bis(3-propan-2-ylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14917546.png)
[2-[2,6-bis(3-propan-2-ylphenyl)phenyl]phenyl]-dicyclohexylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[2,6-bis(3-propan-2-ylphenyl)phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by its bulky phenyl groups and dicyclohexylphosphane moiety, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis(3-propan-2-ylphenyl)phenyl]phenyl]-dicyclohexylphosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or THF (tetrahydrofuran). The reaction conditions often require heating to facilitate the coupling process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods can optimize the reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-[2,6-bis(3-propan-2-ylphenyl)phenyl]phenyl]-dicyclohexylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-[2,6-bis(3-propan-2-ylphenyl)phenyl]phenyl]-dicyclohexylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound can be used to study the interactions between phosphines and biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which [2-[2,6-bis(3-propan-2-ylphenyl)phenyl]phenyl]-dicyclohexylphosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The bulky phenyl groups provide steric protection, enhancing the stability and selectivity of the catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Dicyclohexylphosphine: Similar in structure but lacks the bulky phenyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Another bulky phosphine ligand with different substituents.
Uniqueness
[2-[2,6-bis(3-propan-2-ylphenyl)phenyl]phenyl]-dicyclohexylphosphane is unique due to its combination of bulky phenyl groups and dicyclohexylphosphane moiety, which provides both steric protection and electronic properties that are advantageous in various catalytic applications. This makes it a valuable compound in both academic research and industrial applications.
Properties
Molecular Formula |
C42H51P |
|---|---|
Molecular Weight |
586.8 g/mol |
IUPAC Name |
[2-[2,6-bis(3-propan-2-ylphenyl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C42H51P/c1-30(2)32-16-13-18-34(28-32)38-25-15-26-39(35-19-14-17-33(29-35)31(3)4)42(38)40-24-11-12-27-41(40)43(36-20-7-5-8-21-36)37-22-9-6-10-23-37/h11-19,24-31,36-37H,5-10,20-23H2,1-4H3 |
InChI Key |
YDHDQLKIHDVTBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=C(C(=CC=C2)C3=CC(=CC=C3)C(C)C)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


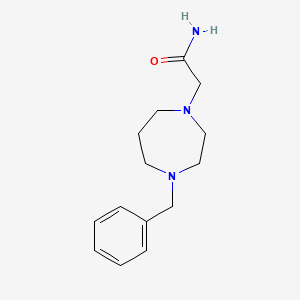
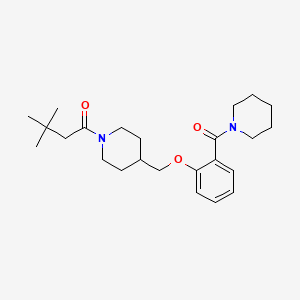
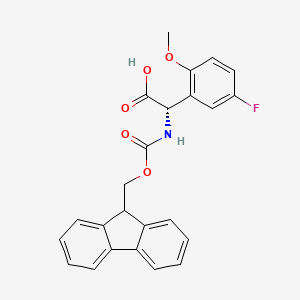
![N-(4-methylcyclohexyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14917507.png)
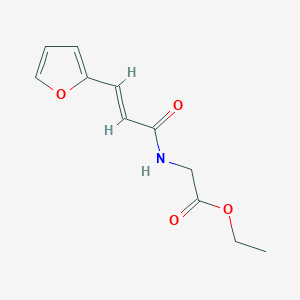
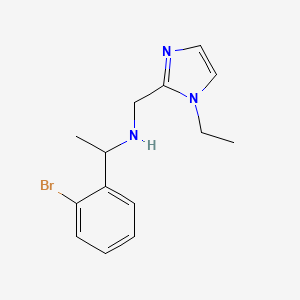
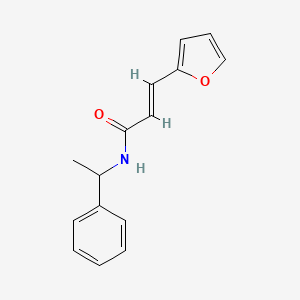
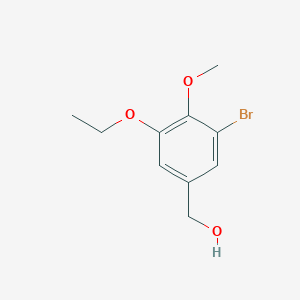
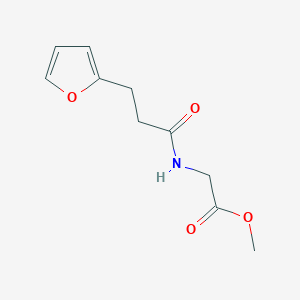
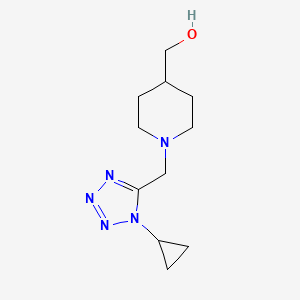

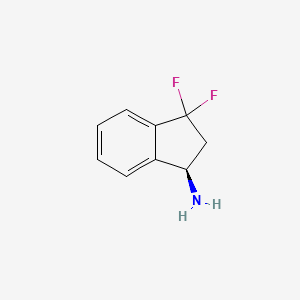
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide](/img/structure/B14917562.png)
![(4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol](/img/structure/B14917569.png)
